molecular formula C20H25N5O5S B13361423 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate

Cat. No.: B13361423
M. Wt: 447.5 g/mol
InChI Key: SYJVCZCLOBRFIZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate typically involves multiple steps. One common approach is the cyclocondensation of hydrazino functional groups with appropriate reagents to form the triazole ring, followed by further reactions to introduce the thiadiazole moiety . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole structure.

    Trazodone: An antidepressant that includes a triazole ring.

Uniqueness

What sets 2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate apart from these compounds is the presence of both triazole and thiadiazole rings, which may confer unique pharmacological properties and potential for diverse therapeutic applications .

Biological Activity

2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a synthetic compound belonging to the family of triazolo-thiadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties and underlying mechanisms.

Chemical Structure

The compound's structure is characterized by a phenyl ring substituted with methoxy groups and a piperidine moiety linked to a triazolo-thiadiazole unit. This unique configuration is crucial for its biological activity.

1. Anticancer Activity

Studies have demonstrated that triazolo-thiadiazole derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways and induction of apoptosis. For example, derivatives similar to this compound have shown effectiveness against various cancer cell lines by targeting cell cycle regulators and apoptosis pathways .

2. Antimicrobial Properties

Research indicates that this class of compounds possesses antimicrobial activity against a range of pathogens. The lipophilic nature and specific functional groups enhance their ability to penetrate microbial membranes. In vitro studies have reported significant inhibition of bacterial growth for certain derivatives .

3. Anti-inflammatory Effects

Triazolo-thiadiazole derivatives are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential therapeutic applications in treating inflammatory diseases.

4. Neuroprotective Effects

The piperidine component in the structure may contribute to neuroprotective effects observed in some studies. Compounds with similar scaffolds have been shown to exhibit protective effects against neurodegeneration through modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Groups : Enhance lipophilicity and biological availability.
  • Piperidine Ring : Contributes to receptor binding affinity and selectivity.
  • Thiadiazole Core : Essential for interaction with biological targets due to its electron-withdrawing characteristics.

Case Studies

Several studies have explored the pharmacological profiles of compounds related to this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range.
Study BReported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study CShowed anti-inflammatory effects in murine models by reducing edema and cytokine levels.

Properties

Molecular Formula

C20H25N5O5S

Molecular Weight

447.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-[3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate

InChI

InChI=1S/C20H25N5O5S/c1-5-29-20(26)30-16-14(27-3)10-13(11-15(16)28-4)18-23-25-17(21-22-19(25)31-18)12-6-8-24(2)9-7-12/h10-12H,5-9H2,1-4H3

InChI Key

SYJVCZCLOBRFIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4CCN(CC4)C)OC

Origin of Product

United States

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